N'-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide
Description
N'-[3-(Methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a synthetic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and an ethanediamide-linked methylsulfanylphenyl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often leveraged in drug design to mimic ester or amide functionalities . The ethanediamide bridge introduces hydrogen-bonding capacity, which could modulate solubility and receptor interactions.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-26-14-9-5-8-13(10-14)20-18(24)17(23)19-11-15-21-16(22-25-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREIHXAXZNQTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of O-Acylamidoximes
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of O-acylamidoximes under mild conditions. A widely adopted method involves using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Procedure :
- Preparation of O-Acylamidoxime : React amidoxime with acyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA).
- Cyclization : Treat the isolated O-acylamidoxime with 1.4 equivalents of TBAF in THF for 1–12 hours.
Example :
3-Phenyl-1,2,4-oxadiazol-5-ylmethylamine intermediate is obtained in 88–95% yield when using TBAF.
Key Advantages :
- Ambient temperature prevents thermal degradation.
- Compatibility with silyl-protecting groups (e.g., TBS).
Limitations :
- Requires isolation of O-acylamidoxime intermediates.
One-Pot Synthesis in Hydroxide-DMSO Systems
A streamlined one-pot method employs potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) to directly convert amidoximes and carboxylic acid derivatives into 1,2,4-oxadiazoles.
Procedure :
- Mix amidoxime (1 eq) with acyl chloride (1.2 eq) in DMSO.
- Add KOH (1.5 eq) and stir at room temperature for 10 minutes.
Example :
3,5-Diphenyl-1,2,4-oxadiazole is synthesized in 98% yield using this method.
Optimization Data :
| Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| KOH | DMSO | 10 | 98 |
| Cs₂CO₃ | DMSO | 10 | 86 |
| TEA | MeCN | 1440 | <5 |
Advantages :
- Eliminates intermediate isolation.
- Tolerates nitro and electron-deficient substituents.
Functionalization with Ethanediamide Moieties
Amidation of Oxadiazole-Methylamine
The ethanediamide bridge is introduced via sequential amidation reactions.
Procedure :
- Step 1 : React 3-phenyl-1,2,4-oxadiazol-5-ylmethylamine with oxalyl chloride (1.1 eq) in DCM at 0°C.
- Step 2 : Add 3-(methylsulfanyl)aniline (1 eq) and TEA (2 eq) to the reaction mixture. Stir for 4 hours at room temperature.
Yield : 72–85% after column purification.
Critical Parameters :
- Strict temperature control during oxalyl chloride addition prevents side reactions.
- Use of anhydrous solvents ensures high conversion rates.
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow systems are employed for cyclocondensation steps:
Setup :
- Reactor 1: Mix amidoxime and acyl chloride in DMSO at 25°C.
- Reactor 2: Introduce KOH solution via T-junction.
- Residence time: 15 minutes.
Outcome :
Solvent Recovery Systems
DMSO is recovered via vacuum distillation (80% recovery rate), reducing costs and environmental impact.
Comparative Analysis of Methods
Table 2 : Method Comparison for Oxadiazole Core Synthesis
| Parameter | TBAF/THF Method | KOH/DMSO Method |
|---|---|---|
| Reaction Time | 1–12 h | 10 min |
| Yield | 88–95% | 86–98% |
| Scalability | Moderate | High |
| Functional Groups | Silyl-protected | Nitro, electron-poor |
Challenges and Mitigation Strategies
Byproduct Formation
Low Reactivity of Electron-Rich Substrates
- Issue : Slow cyclization for methoxy-substituted amidoximes.
- Solution : Increase reaction temperature to 40°C or use TBAH instead of TBAF.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related molecules, focusing on synthesis, substituent effects, and biological relevance.
Structural Analogues with 1,2,4-Oxadiazole Cores
Key Observations :
- Synthetic Routes: Unlike nitro- or phenoxy-substituted oxadiazoles (requiring cyclization at high temperatures), the ethanediamide moiety in the target compound likely necessitates coupling reagents like EDC·HCl, as seen in related amide-forming reactions .
- Biological Potential: While the target compound lacks explicit activity data, its ethanediamide group mirrors glycine-linked oxadiazoles in , which showed moderate antimicrobial effects (MIC: 8–16 µg/mL) .
Sulfur-Containing Analogues
Key Observations :
- Sulfamoyl- and sulfonyl-containing analogues exhibit stronger hydrogen-bonding capacity, which may improve target affinity but compromise oral bioavailability .
Biological Activity
N'-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of aromatic and heterocyclic structures, which contributes to its biological activity. The presence of the methylsulfanyl group and the 1,2,4-oxadiazole ring enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO) medium at ambient temperature. This method allows for the formation of the desired compound with high yield and purity.
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of Candida albicans and Candida parapsilosis effectively. The minimal inhibitory concentration (MIC) for some derivatives was found to be comparable to established antifungal agents like ketoconazole .
Cytotoxicity
Cytotoxicity studies on related compounds have demonstrated varying degrees of toxicity towards normal cell lines. For example, derivatives showed IC50 values against NIH/3T3 cell lines indicating a favorable therapeutic index. Compounds exhibiting IC50 values greater than 1000 μM were considered less toxic to normal cells while maintaining antifungal efficacy .
The mechanism by which these compounds exert their antifungal effects often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This is achieved through the inhibition of the enzyme CYP51, which is pivotal in the ergosterol biosynthetic pathway. The interaction with this enzyme has been supported by molecular docking studies that reveal how these compounds fit into the active site of CYP51 .
Structure-Activity Relationship (SAR)
The biological activity of this compound and its analogs can be attributed to specific structural features:
- Electronegativity : The presence of electronegative substituents at certain positions on the phenyl moiety enhances antifungal activity.
- Lipophilicity : Compounds with higher lipophilic character demonstrate better membrane permeability, thus improving their biological efficacy.
Comparative Analysis
A comparative analysis with similar compounds reveals that those containing 1,2,4-thiadiazole rings or indole derivatives also exhibit notable biological activities. These similarities suggest that modifications in functional groups can lead to enhanced or diminished biological effects.
| Compound | Antifungal Activity (MIC μg/mL) | Cytotoxicity (IC50 μM) |
|---|---|---|
| N'-[3-(methylsulfanyl)phenyl]-N-[... | < 10 (similar to ketoconazole) | > 1000 |
| Compound 2d | 1.23 (against C. parapsilosis) | 148.26 |
| Compound 2e | Comparable to ketoconazole | 187.66 |
Q & A
Q. What advanced crystallization techniques yield high-quality single crystals for X-ray diffraction studies?
- Methodological Answer :
- Vapor Diffusion : Use hanging-drop method with PEG 4000 as precipitant .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated DMSO solutions .
- Cryoprotection : Soak crystals in Paratone-N before flash-freezing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
